N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
Core Modifications:
- Hydrogenation State : The 1,3,4,9-tetrahydro configuration partially saturates the pyridine ring, reducing aromaticity and altering electronic properties compared to fully aromatic beta-carbolines like harmine.
- Functionalization at Position 2 : The carboxamide group replaces the typical carboxylic acid or methyl ester functionalities seen in compounds such as 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. This substitution enhances hydrogen-bonding potential and metabolic stability.
Side Chain Complexity:
The 3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl side chain introduces:
- A piperidine moiety , a common pharmacophore in medicinal chemistry, which may influence bioavailability and target binding.
- A carbamoyl group at position 4 of the piperidine, adding polarity and potential for interactions with enzymatic active sites.
These structural features position the compound as a synthetic derivative of beta-carboline alkaloids, optimized for specific physicochemical and pharmacological profiles.
Comparative Analysis with Related Structures:
| Feature | Classical Beta-Carboline (e.g., Harmine) | Target Compound |
|---|---|---|
| Core Aromaticity | Fully aromatic | Partially hydrogenated (1,3,4,9-tetrahydro) |
| Position 2 Substituent | Methoxy or methyl group | Carboxamide |
| Side Chain | Absent or simple alkyl | Complex piperidine-containing chain |
This structural evolution highlights the compound’s design rationale, balancing beta-carboline’s inherent bioactivity with tailored modifications for enhanced specificity or pharmacokinetics.
Properties
Molecular Formula |
C21H27N5O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c22-20(28)14-6-10-25(11-7-14)19(27)5-9-23-21(29)26-12-8-16-15-3-1-2-4-17(15)24-18(16)13-26/h1-4,14,24H,5-13H2,(H2,22,28)(H,23,29) |
InChI Key |
JPEXFXWSAHFJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
Protonation of the aldehyde by citric acid generates an electrophilic iminium intermediate, which undergoes cyclization with the indole’s C2 position. The reaction’s regioselectivity avoids competing Friedel-Crafts pathways due to water’s polarity stabilizing the transition state.
Side-Chain Functionalization Strategies
The piperidine-carboxamide side chain is introduced via amide coupling or nucleophilic substitution . A three-step sequence is commonly employed:
-
Piperidine-4-carboxamide Synthesis :
Piperidine-4-carboxylic acid is converted to its carboxamide using ammonium chloride and coupling agents like HATU. -
Propargyl Alcohol Intermediate Formation :
Propargylic alcohols react with the beta-carboline core via acid-catalyzed dehydrative annulation. Yb(OTf)₃ in 1,2-dichloroethane (DCE) at 84°C facilitates this step, achieving 70–80% yields. -
Oxohexyl Linker Installation :
Hexanedioic acid derivatives are coupled to the propargyl intermediate using carbodiimide chemistry. The final oxohexyl spacer ensures proper spatial orientation for receptor binding.
Catalytic Systems and Optimization
Acid-Catalyzed Annulation
Ytterbium triflate [Yb(OTf)₃] promotes propargylic carbocation formation, enabling Friedel-Crafts alkylation with beta-carbolines. In contrast, triflic acid (TfOH) favors allenyl intermediates, leading to azepine byproducts. Solvent choice (DCE vs. THF) further modulates selectivity (Table 1).
Table 1: Catalytic Conditions for Side-Chain Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Product Selectivity |
|---|---|---|---|---|
| Yb(OTf)₃ | DCE | 84 | 78 | Tetrahydro-beta-carboline |
| TfOH | DCE | 84 | 65 | Azepine |
| Yb(OTf)₃ | THF | 66 | 72 | Tetrahydro-beta-carboline |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCE) enhance electrophilicity, while elevated temperatures accelerate iminium formation. Lower temperatures (60–70°C) improve yields in THF by reducing side reactions.
Final Amide Coupling and Purification
The terminal carboxamide group is installed via HATU-mediated coupling between the oxohexyl intermediate and piperidine-4-carboxamide. Key steps include:
-
Activation of the carboxylic acid with HATU and DIPEA in DMF.
-
Nucleophilic attack by the piperidine amine at 0–5°C to prevent epimerization.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate, 1:1).
LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic peaks for the beta-carboline indole protons (δ 7.2–7.6 ppm) and piperidine carboxamide (δ 6.8–7.0 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Competing azepine formation under strong acid conditions is minimized using Yb(OTf)₃, which stabilizes propargylic carbocations.
Low Solubility
The compound’s low aqueous solubility necessitates DMF or DMSO as reaction solvents. Post-synthesis, lyophilization improves stability for storage.
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated using continuous-flow reactors, reducing reaction times from 24 hours to 2–4 hours. However, catalyst recycling remains a challenge due to Yb(OTf)₃’s hygroscopicity.
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies suggest lipases can catalyze amide bond formation under mild pH conditions, though yields are suboptimal (30–40%).
Photocatalytic Decarboxylation
Visible-light-mediated decarboxylation of beta-carboline precursors offers a radical-based pathway, avoiding harsh acids. This method is under investigation for greener synthesis.
Analytical Characterization
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.61 (d, indole-H), 3.71–3.54 (piperidine-H), 5.90 (s, NH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 170.2 (C=O), 136.5 (indole-C), 55.5 (piperidine-C) |
| IR (KBr) | 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) |
| HRMS (ESI+) | [M+H]⁺ m/z 398.2084 (calc. 398.2089) |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Antitumor Activity
Overview of Antitumor Properties
Recent studies have demonstrated that derivatives of beta-carboline compounds exhibit significant antitumor activity. In particular, N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been evaluated for its effects against various human tumor cell lines.
Case Studies
A series of beta-carboline derivatives were synthesized and screened for their antitumor properties against cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and PC-3 (prostate cancer). Notably, certain derivatives showed IC50 values indicating potent inhibitory effects on cancer cell proliferation. For example, compounds with specific substitutions demonstrated enhanced activity against PC-3 cells by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase .
Neuroprotective Effects
Mechanisms of Action
Beta-carbolines are known to interact with various neurotransmitter systems in the brain. Research indicates that this compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades.
Studies Highlighting Neuroprotection
In vitro studies have shown that beta-carboline derivatives can protect neuronal cells from oxidative damage and enhance neuronal survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Other Pharmacological Activities
Antibacterial and Antiviral Properties
The compound also exhibits antibacterial and antiviral activities. Research has identified that beta-carboline derivatives can inhibit the growth of various bacterial strains and demonstrate antiviral effects against certain viruses. These properties are attributed to their ability to interfere with microbial metabolism and replication processes .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Mechanistic studies suggest that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammatory responses .
Summary Table of Applications
| Application | Details |
|---|---|
| Antitumor | Significant inhibitory effects on cancer cell lines (e.g., A549, K562, PC-3) |
| Neuroprotection | Modulation of oxidative stress; prevention of apoptosis in neuronal cells |
| Antibacterial | Inhibition of growth in various bacterial strains |
| Antiviral | Activity against specific viral pathogens |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines; inhibition of inflammatory pathways |
Mechanism of Action
The mechanism of action of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Biological Activity
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is a derivative of beta-carboline, a class of compounds known for various biological activities. Its structure includes a tetrahydro-beta-carboline core with additional functional groups that contribute to its pharmacological profile.
Biological Activity Overview
-
Antitumor Activity
- Recent studies have shown that beta-carboline derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated inhibitory activity against prostate cancer (PC-3) cells with an IC50 value of 9.86 µM. This compound induced apoptosis and caused G0/G1 phase cell cycle arrest by accumulating reactive oxygen species (ROS) .
- Another study highlighted that certain beta-carbolines possess selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antimicrobial Activity
- Neuroprotective Effects
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some beta-carbolines inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases, preventing cancer cell division and growth.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Beta-Carboline Derivative 4 | 9.86 | Induces apoptosis; ROS accumulation |
| Antimicrobial | Various Beta-Carbolines | Varies | Inhibits pathogen growth |
| Neuroprotective | Tetrahydro-beta-Carbolines | Varies | Reduces oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on synthesis, physicochemical properties, and functional groups.
Structural Analogues from J. Med. Chem. (2007)
describes N3-aryl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 67). Key comparisons include:
Key Differences :
- Core Reactivity: The beta-carboline core may exhibit stronger π-π stacking interactions with biological targets compared to the planar quinoline system .
- Solubility : The 4-carbamoylpiperidine in the target compound likely enhances aqueous solubility relative to the hydrophobic adamantyl group in compound 65.
Pyridopyrimidine-Triazole Carboxamide (WIPO Example 24)
details N-{3-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxamide, a pyridopyrimidine derivative. Comparisons include:
| Feature | Target Beta-Carboline Derivative | WIPO Example 24 Compound |
|---|---|---|
| Core Structure | Beta-carboline | Pyridopyrimidine (fused bicyclic) |
| Linker | 3-Oxopropyl spacer | 3-Oxopropyl spacer with triazole |
| Functional Groups | Carboxamide, piperidine | Carboxamide, indenylamino, triazole |
| Potential Targets | Neurological receptors (hypothesized) | Kinase inhibitors (implied by pyridopyrimidine) |
Key Differences :
- Biological Targets : The pyridopyrimidine core in Example 24 is associated with kinase inhibition, while beta-carbolines are more commonly linked to neurotransmitter modulation.
- Synthetic Complexity : The triazole group in Example 24 introduces additional steps for click chemistry, whereas the target compound’s synthesis may rely on amide coupling .
Research Findings and Trends
- Carboxamide Utility : Both the target compound and analogues in –2 utilize carboxamide groups for hydrogen bonding and stability, a common strategy in drug design .
- Spiro and Bulky Substituents : Adamantyl () and indenyl () groups enhance target engagement via hydrophobic interactions, whereas the piperidine carbamate in the target compound balances hydrophobicity and solubility.
- Synthetic Challenges : Low yields (e.g., 25% for compound 67) highlight difficulties in purifying carboxamide derivatives, suggesting similar challenges for the target compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
